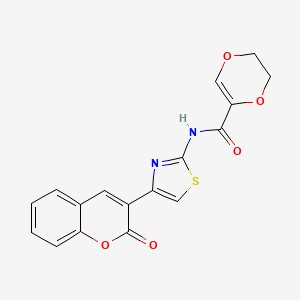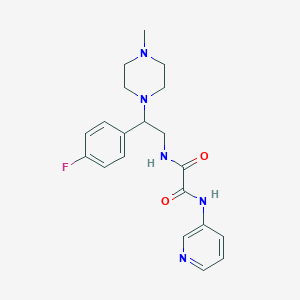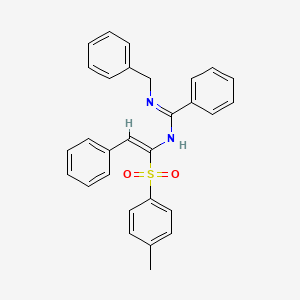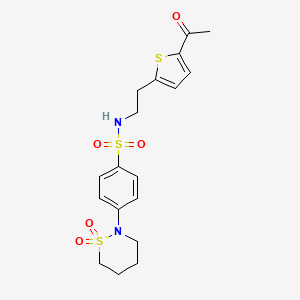![molecular formula C24H24F3N3O2S B2409395 2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 878053-13-5](/img/structure/B2409395.png)
2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide” is a research chemical with the molecular formula C24H24F3N3O2S and a molecular weight of 475.531. It is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound. However, the synthesis of similar compounds often involves the reaction of a piperidinyl ethyl ketone with an indole thioacetamide23. The exact conditions and reagents used would depend on the specific synthesis route chosen by the chemist.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula, C24H24F3N3O2S1. It contains 24 carbon atoms, 24 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom1. Unfortunately, I could not find a specific 3D structure for this compound.
Chemical Reactions Analysis
I could not find specific information on the chemical reactions involving this compound. However, as a thioacetamide derivative, it may undergo reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions23.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of its constituent atoms and functional groups. However, I could not find specific information on the physical and chemical properties of this compound4.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
Compounds bearing similar structural motifs, such as those with piperidine, acetamide, and indole groups, are synthesized through complex chemical processes. For instance, Khalid et al. (2016) detail the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing a methodological approach to crafting compounds with potential biological activities through a series of chemical reactions, including the use of benzenesulfonyl chloride and ethyl isonipecotate, leading to various N-substituted derivatives (Khalid et al., 2016).
Biological Activities and Therapeutic Potentials
Research into compounds with similar structural elements has demonstrated a range of biological activities, which might hint at the potential uses of 2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide:
- Antibacterial Properties : Synthesized compounds with acetamide and piperidine moieties have been shown to exhibit moderate to significant antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in combating bacterial infections (Khalid et al., 2016).
- Anticancer Effects : Eldeeb et al. (2022) explored the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines, indicating that compounds with sulfonamide and piperidine groups could have significant anticancer potential, particularly against liver cancer (Eldeeb et al., 2022).
- Gastroprotective and Antihistaminic Activities : Compounds featuring the piperidine and acetamide moieties have demonstrated gastroprotective and antihistaminic activities, suggesting their utility in the development of new treatments for gastric disorders and allergies, respectively (Hirakawa et al., 1998).
Safety And Hazards
As a research chemical, this compound is not intended for human or veterinary use1. Therefore, it should be handled with appropriate safety precautions. However, I could not find specific information on the safety and hazards associated with this compound53.
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. Given that it is a research chemical, it may be of interest in various areas of chemical research1. However, without more specific information, it is difficult to predict what these future directions might be53.
Eigenschaften
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2S/c25-24(26,27)17-7-6-8-18(13-17)28-22(31)16-33-21-14-30(20-10-3-2-9-19(20)21)15-23(32)29-11-4-1-5-12-29/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKNCNCJYYYYAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)
![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)
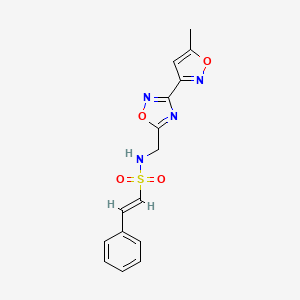
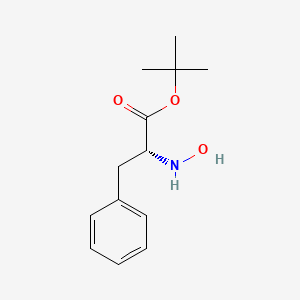
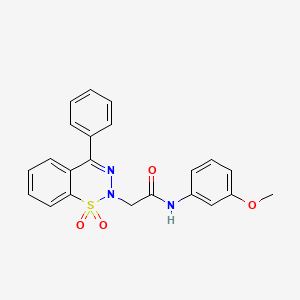
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)
![4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2409319.png)
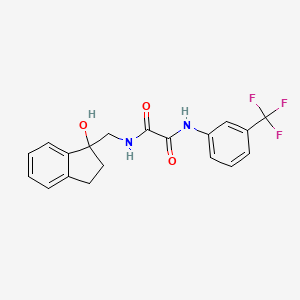
![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)
